molecular formula C13H21N3OS B3008730 1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920368-39-4

1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Cat. No.: B3008730
CAS No.: 920368-39-4
M. Wt: 267.39
InChI Key: QNKCZMJUSRKSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one is a complex organic compound with a unique structure that includes a dimethylamino group, a thioxo group, and a hexahydroquinazolinone core

Preparation Methods

The synthesis of 1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with a suitable precursor under controlled conditions. The reaction is often catalyzed by lead acetate, which enhances the amidation process . Industrial production methods may involve the use of more scalable and efficient catalytic systems to ensure high yields and purity of the final product.

Chemical Reactions Analysis

1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the thioxo group can form covalent bonds with target proteins, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-(3-(Dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)12(18)14-13(16)17/h3-9H2,1-2H3,(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKCZMJUSRKSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=S)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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